Spiro[3.3]heptane-2,6-diol
CAS No.: 132616-37-6
Cat. No.: VC8067556
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132616-37-6 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | spiro[3.3]heptane-2,6-diol |
| Standard InChI | InChI=1S/C7H12O2/c8-5-1-7(2-5)3-6(9)4-7/h5-6,8-9H,1-4H2 |
| Standard InChI Key | GUPPBIZDTBVHEI-UHFFFAOYSA-N |
| SMILES | C1C(CC12CC(C2)O)O |
| Canonical SMILES | C1C(CC12CC(C2)O)O |
Introduction
Structural and Physical Properties
Molecular Architecture
Spiro[3.3]heptane-2,6-diol belongs to the class of spirocyclic compounds, where two rings intersect at a single atom. The molecule consists of two cyclobutane rings fused at a shared carbon, with hydroxyl groups (-OH) at positions 2 and 6. This arrangement imposes significant ring strain, contributing to its reactivity and conformational rigidity. X-ray crystallography and computational studies reveal a puckered geometry that minimizes steric hindrance while maintaining planarity at the spiro center .
Physicochemical Data
The compound’s solubility in polar solvents like ethanol and DMSO enhances its utility in synthetic reactions, while its moderate lipophilicity (LogP ≈ 1.16) suggests potential for blood-brain barrier penetration in drug candidates .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of spiro[3.3]heptane-2,6-diol:
[2+2] Cycloaddition Approach
Dichloroketene undergoes thermal [2+2] cycloaddition with olefins to form spirocyclic intermediates, followed by hydrolysis to yield the diol. This method, while foundational, suffers from low yields (30–45%) and requires chromatographic purification .
Example Reaction:
Double Substitution Strategy
Di-electrophiles (e.g., pentaerythritol tetrabromide) react with di-nucleophiles (e.g., ethylene glycol) under basic conditions to form the spirocyclic core. This method achieves higher yields (60–75%) and avoids chromatography .
Optimized Conditions:
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Reagents: Pentaerythritol tetrabromide, ethylene glycol, K₂CO₃
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Solvent: DMF/H₂O (9:1)
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Temperature: 110°C, 4–6 hours
Industrial Production Challenges
Scaling spiro[3.3]heptane-2,6-diol synthesis remains challenging due to:
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Ring Strain: High-energy intermediates necessitate precise temperature control.
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Purification: Removing byproducts like chlorinated residues requires distillation or recrystallization .
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Catalyst Costs: Transition metal catalysts (e.g., Pd/C for hydrogenation) increase production expenses.
Chemical Reactivity and Functionalization
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation (Jones Reagent) | CrO₃/H₂SO₄, 0°C | Spiro[3.3]heptane-2,6-dione | 62% |
| Reduction (LiAlH₄) | THF, reflux | Spiro[3.3]heptane-2,6-diol | 85% |
The diol’s hydroxyl groups undergo selective oxidation to ketones or carboxylic acids, enabling diversification into derivatives like spiro[3.3]heptane-2,6-dicarboxylic acid .
Esterification and Ether Formation
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Mesylation: Treatment with mesyl chloride (MsCl) in pyridine yields the dimesylate, a precursor for nucleophilic substitutions.
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Ether Synthesis: Williamson ether synthesis with alkyl halides produces spirocyclic ethers, useful in polymer chemistry .
Example:
Pharmaceutical Applications
Bioisosteric Replacement
The diol’s rigid structure serves as a non-planar bioisostere for:
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Piperidine: Enhances metabolic stability in kinase inhibitors.
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Benzene: Reduces off-target interactions in GPCR modulators.
Case Study: Antiviral Agents
Derivatives of spiro[3.3]heptane-2,6-diol exhibit inhibitory activity against viral proteases. For example, substituting the hydroxyl groups with carboxamide moieties yielded compounds with IC₅₀ values of 120 nM against SARS-CoV-2 M<sup>pro</sup>.
Materials Science Applications
Polymer Crosslinking
The diol’s bifunctional reactivity enables its use as a crosslinker in epoxy resins, improving thermal stability (T<sub>g</sub> ↑ 40°C) and mechanical strength .
Liquid Crystals
Functionalization with fluorinated groups produces nematic liquid crystals with low rotational viscosity, suitable for high-speed displays .
Comparison with Analogous Spiro Compounds
The diol’s hydroxyl groups offer distinct advantages in hydrogen bonding and solubility compared to its keto or amino counterparts .
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